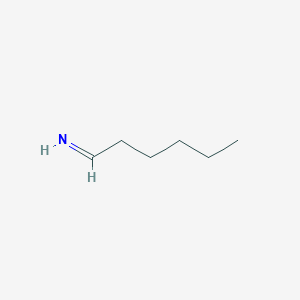

Hexan-1-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62498-21-9 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

hexan-1-imine |

InChI |

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h6-7H,2-5H2,1H3 |

InChI Key |

SNWZOWCCZGQOGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=N |

Origin of Product |

United States |

Mechanistic Investigations of Imine Reaction Pathways

Detailed Reaction Mechanisms of Imine Formation

Under mildly acidic conditions, the formation of imines follows a pathway commonly abbreviated as the PADPED sequence. masterorganicchemistry.com This mnemonic represents the six fundamental steps of the reaction mechanism:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde (hexanal). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.com

Addition: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a new carbon-nitrogen bond and breaks the C=O pi bond, leading to a tetrahedral intermediate. pearson.comlibretexts.org

Deprotonation: A base, which can be another molecule of the amine or the solvent, removes a proton from the newly added nitrogen atom. This neutralizes the positive charge on the nitrogen, yielding a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orgmasterorganicchemistry.com

Protonation: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst (e.g., H₃O⁺). This converts the hydroxyl group (-OH) into a much better leaving group: water (-OH₂⁺). masterorganicchemistry.comlibretexts.org

Elimination: The lone pair of electrons on the nitrogen atom forms a pi bond with the adjacent carbon, leading to the elimination of a water molecule. This step results in the formation of a protonated imine, known as an iminium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: In the final step, a base removes the proton from the nitrogen atom of the iminium ion, yielding the neutral imine product (hexan-1-imine) and regenerating the acid catalyst. masterorganicchemistry.com

Table 1: The PADPED Sequence for this compound Formation

| Step | Name | Description |

| 1 | P rotonation | The carbonyl oxygen of hexanal (B45976) is protonated by an acid catalyst. |

| 2 | A ddition | The primary amine nucleophilically attacks the carbonyl carbon. |

| 3 | D eprotonation | The nitrogen atom is deprotonated to form the neutral carbinolamine. |

| 4 | P rotonation | The hydroxyl group of the carbinolamine is protonated. |

| 5 | E limination | A molecule of water is eliminated to form a C=N double bond (iminium ion). |

| 6 | D eprotonation | The iminium ion is deprotonated to yield the final, neutral this compound. |

The carbinolamine is a critical, albeit often transient, intermediate in imine formation. rsc.org It is a neutral amino alcohol species with a tetrahedral carbon atom that was formerly the carbonyl carbon. libretexts.orglibretexts.org

Formation: The carbinolamine is formed after the initial nucleophilic attack of the amine on the carbonyl group, followed by a proton transfer. libretexts.org In some pathways, particularly in aqueous solutions, the amine may attack the neutral carbonyl to form a zwitterionic intermediate first, which then rapidly undergoes a proton shuttle (often solvent-assisted) to form the more stable, neutral carbinolamine. arkat-usa.org

Decomposition: The decomposition of the carbinolamine is the dehydration step that leads to the final imine product. researchgate.net For this to occur efficiently, the hydroxyl group must be converted into a good leaving group. libretexts.org Acid catalysis facilitates this by protonating the hydroxyl group, forming a protonated carbinolamine. libretexts.org The subsequent elimination of water is driven by the formation of the stable C=N double bond of the resulting iminium ion. researcher.life The carbinolamine is generally a labile species and is not typically isolated during the reaction. rsc.org

At neutral or slightly alkaline pH: The rate-limiting step is typically the acid-catalyzed dehydration of the carbinolamine intermediate. rsc.orgacs.org At higher pH, there is a sufficient concentration of the free amine to act as a nucleophile, but an insufficient concentration of acid to effectively catalyze the water elimination step. lumenlearning.com The transition state for this step involves the breaking of the C-O bond and the formation of the C=N pi bond. acs.orgchemrxiv.org

At acidic pH (e.g., pH < 4-5): The rate-limiting step shifts to the initial nucleophilic addition of the amine to the carbonyl group. rsc.orgarkat-usa.org Under highly acidic conditions, most of the amine is protonated to form a non-nucleophilic ammonium (B1175870) ion, which reduces the concentration of the active nucleophile needed for the first step of the reaction. masterorganicchemistry.com

The transition state for the dehydration step, often the key kinetic barrier, involves a geometry where the leaving group (water) is positioned for elimination as the nitrogen's lone pair begins to form the pi bond. acs.orgresearchgate.net Computational studies suggest a highly imbalanced transition state for related reactions. rsc.org

Table 2: pH-Dependence of the Rate-Limiting Step in Imine Formation

| pH Range | Rate-Limiting Step | Rationale |

| Acidic (pH < 4-5) | Nucleophilic addition of the amine | Low concentration of free, nucleophilic amine due to protonation. |

| Neutral/Alkaline | Dehydration of the carbinolamine | Insufficient acid concentration to efficiently catalyze the elimination of water. |

Reversible Processes in Imine Chemistry

Imine chemistry is characterized by reversible reactions, allowing for dynamic exchange processes. The C=N double bond can undergo hydrolysis to revert to the starting materials or participate in exchange reactions with other amines.

Imine hydrolysis is the reverse of imine formation and is readily achieved by treating the imine with water, a process that is typically catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.com The reaction equilibrium is driven toward the aldehyde and amine by using a large excess of water. masterorganicchemistry.com The mechanism is essentially the microscopic reverse of the PADPED sequence for imine formation:

Protonation: The imine nitrogen is protonated by an acid catalyst, forming an electrophilic iminium ion.

Addition: A water molecule acts as a nucleophile, attacking the iminium carbon to form a tetrahedral intermediate.

Deprotonation: The oxygen atom is deprotonated to yield the neutral carbinolamine intermediate.

Protonation: The nitrogen atom of the carbinolamine is protonated, turning the amino group into a better leaving group (R-NH₃⁺).

Elimination: The C-N bond breaks, and the leaving group (a primary amine) is eliminated as the oxygen's lone pair re-forms the carbonyl C=O double bond.

Deprotonation: The resulting protonated carbonyl (an oxonium ion) is deprotonated by a base (like water) to give the final, neutral aldehyde (hexanal). masterorganicchemistry.com

Metal ions can also act as Lewis acids to catalyze the hydrolysis by coordinating to the imine nitrogen, which increases the C=N bond's polarity and susceptibility to nucleophilic attack by water. researchgate.net

Transimination is an equilibrium process where an existing imine reacts with a new primary amine to form a new imine, releasing the original amine. rsc.org This amine-imine exchange is a key reaction in dynamic covalent chemistry.

The mechanism for transimination can proceed through several pathways:

Addition-Elimination: The most common pathway involves the nucleophilic attack of the new amine on the imine's carbon atom. This forms a tetrahedral diaminal (or aminal) intermediate. This intermediate can then eliminate the original amine to form the new, more stable imine. rsc.org Acid catalysis can accelerate this process by protonating the imine nitrogen, making it more electrophilic. acs.org

Concerted Pathway: Some studies suggest a concerted mechanism where the nucleophilic addition to the C=N bond occurs in concert with a proton transfer from the incoming amine to the imine nitrogen via a four-membered transition state. rsc.orgrsc.org

The kinetics of transimination can be surprisingly fast, even in the absence of a catalyst, particularly with unhindered reactants in organic solvents. rsc.org The position of the final equilibrium is determined by the relative stabilities of the reactants and products. acs.org

Imine Metathesis (Imine-Imine Exchange) Pathways

Imine metathesis is a reaction in which two imine molecules exchange their constituent parts to form two new imines. This process is a key associative exchange pathway for imine-based materials. mdpi.comencyclopedia.pub For a simple aliphatic imine like this compound, the reaction would involve the cleavage and reformation of the carbon-nitrogen double bond.

The mechanism for imine metathesis has been a subject of study, and while not definitively resolved for all cases, a commonly proposed pathway involves a four-membered cyclic transition state. mdpi.com This can be viewed as a concerted [2+2] cycloaddition-cycloreversion process. However, polar, stepwise mechanisms may also operate, particularly in the presence of catalysts.

In many systems, direct imine-imine metathesis is slow under neutral conditions. Its rate can be significantly accelerated by the presence of a catalytic amount of a primary amine, which initiates a series of faster transimination reactions. mdpi.com This catalyzed pathway often outcompetes the direct metathesis route. Studies on model compounds have confirmed that imine metathesis occurs and can be accelerated by catalysts like organic bases. encyclopedia.pubmdpi.com

Role of Dynamic Covalent Chemistry (DCC) in Imine Exchange Reactions

The reversible nature of the imine bond makes it a cornerstone of dynamic covalent chemistry (DCC). rsc.org DCC leverages reversible reactions under thermodynamic control to generate complex molecules and materials. rsc.orgresearchgate.net The capacity for "error-checking" and "proof-reading" is an inherent advantage of this approach; kinetically formed, less stable intermediates can revert to their precursors and eventually re-form as the most thermodynamically stable product. rsc.orgresearchgate.net

Imine exchange reactions, including hydrolysis, transimination, and metathesis, are fundamental processes in DCC. mdpi.comencyclopedia.pub For this compound, these reversible pathways allow for its participation in dynamic combinatorial libraries and the formation of covalent adaptable networks (CANs) or vitrimers. mdpi.comchemrxiv.org These materials possess unique properties like self-healing, malleability, and recyclability, which are directly attributable to the dynamic nature of the imine linkages. mdpi.comencyclopedia.pub The equilibrium between the imine and its constituent aldehyde and amine can be influenced by external factors like pH, water content, and temperature, allowing for control over the material's properties. nih.govrsc.org

Table 1: Comparison of Imine Exchange Pathways

| Pathway | Reactants | Products | Mechanism Type | Notes |

|---|---|---|---|---|

| Hydrolysis/Condensation | Imine + Water | Aldehyde + Amine | Dissociative | Reversible reaction; equilibrium driven by water concentration. mdpi.comencyclopedia.pub |

| Transimination | Imine + Primary Amine | New Imine + New Primary Amine | Associative | Often proceeds without a catalyst and can catalyze metathesis. mdpi.comencyclopedia.pub |

| Imine Metathesis | Imine + Imine | Two New Imines | Associative | Can be slow but is often catalyzed by acids, bases, or primary amines. encyclopedia.pubmdpi.com |

Reactivity Patterns of the Imine Bond

Electrophilic Nature of the Imine Carbon toward Nucleophilic Attack

The carbon atom of the C=N double bond in this compound is electrophilic. This is due to the greater electronegativity of the nitrogen atom, which polarizes the bond and induces a partial positive charge on the carbon. However, because nitrogen is less electronegative than oxygen, an imine is generally less electrophilic than its corresponding aldehyde or ketone. wiley-vch.debyjus.commasterorganicchemistry.com

Despite being less reactive than carbonyls, the imine carbon is susceptible to attack by strong nucleophiles, such as organolithium and Grignard reagents, to produce secondary amines. wiley-vch.de The electrophilicity of the imine, and thus its reactivity toward nucleophiles, can be significantly enhanced in several ways:

Protonation: Treatment with an acid protonates the imine nitrogen to form an iminium ion. This species is a much more potent electrophile. nih.govacs.org

N-Substitution: Attaching an electron-withdrawing group (e.g., sulfonyl, phosphinoyl) to the nitrogen atom increases the electrophilicity of the imine carbon, allowing it to react with a wider range of nucleophiles. wiley-vch.denih.gov

Lewis Acid Catalysis: Coordination of a Lewis acid to the nitrogen atom activates the imine for nucleophilic attack. dicp.ac.cn

The lower reactivity of simple N-alkyl imines like this compound means that reactions with weaker nucleophiles often require activation. dicp.ac.cn

Nucleophilic Character of the Iminyl Nitrogen toward Electrophiles

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it both a Brønsted base and a nucleophile. nih.govwikipedia.org

As a Base: Imines are mildly basic and can be reversibly protonated by acids to form iminium salts. acs.orgwikipedia.org

As a Nucleophile: The nitrogen lone pair can attack electrophiles. This is observed in reactions such as N-alkylation, where deprotonation of the imine followed by reaction with an alkyl halide yields an N-alkylated imine. wikipedia.org The nitrogen atom also acts as the nucleophilic center in certain cycloaddition reactions and initiates the reaction with electrophiles like acid chlorides to form N-acyliminium ions. nih.govacs.org

As a Ligand: The nitrogen lone pair allows imines to act as ligands in coordination chemistry, binding to metal centers. This interaction is crucial for metal-catalyzed reactions involving imines. wikipedia.org

Influences on Reaction Mechanisms

Effects of Catalysts (Acid, Base, Metal, Organocatalysts) on Reaction Pathways

Catalysis is pivotal in controlling the rate and outcome of reactions involving this compound, from its formation to its subsequent transformations.

Acid Catalysis: Acid catalysis is the most common method for promoting imine formation and hydrolysis. In imine formation, the acid protonates the carbonyl oxygen of the precursor aldehyde (hexanal), making it more electrophilic for the initial amine attack. vaia.com Subsequently, it protonates the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water). vaia.comlumenlearning.com For reactions of the imine itself, such as hydrolysis or nucleophilic addition, the acid protonates the imine nitrogen to form a highly reactive iminium ion. nih.govacs.org The reaction rate is often maximal at a mildly acidic pH (e.g., 4-5), as a higher pH provides insufficient acid for catalysis, while a lower pH excessively protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

Base Catalysis: While less common for imine formation, bases can play a significant role in imine exchange reactions. For instance, imine metathesis can be accelerated by organic bases like L-proline. mdpi.comencyclopedia.pub Bases are also used to deprotonate imines for subsequent N-alkylation reactions. wikipedia.org

Metal Catalysis: A wide range of metal catalysts are effective in imine reactions. Lewis acidic metal ions (e.g., Zn(II), Cu(II)) can coordinate to the imine nitrogen, activating the C=N bond toward nucleophilic attack in a manner similar to protonation. researchgate.netcore.ac.uk Transition metals, including both precious (Rh, Ir, Pd, Pt) and base metals, are widely used to catalyze the hydrogenation or hydroboration of imines to form amines. rsc.org

Organocatalysis: Small organic molecules can also serve as effective catalysts. Primary and secondary amines are known organocatalysts for imine formation and exchange. Pyrrolidine, a secondary amine, catalyzes imine synthesis via iminium ion activation. organic-chemistry.org As mentioned, the amino acid L-proline can act as a base to catalyze imine metathesis. encyclopedia.pub Chiral Brønsted acids, such as phosphoric acid derivatives, can act as hydrogen-bond donors to activate imines toward asymmetric nucleophilic attack. core.ac.uk

Table 2: Summary of Catalytic Effects on Imine Reactions

| Catalyst Type | Example(s) | Mode of Action | Affected Reaction(s) |

|---|---|---|---|

| Acid (Brønsted) | HCl, Acetic Acid | Protonation of N (forms iminium ion) or O (in precursor) | Formation, Hydrolysis, Nucleophilic Addition acs.orgvaia.comlumenlearning.com |

| Base | L-Proline, tBuOK | Deprotonation or general base catalysis | Imine Metathesis, N-Alkylation encyclopedia.pubwikipedia.org |

| Metal (Lewis Acid) | Zn(II), Cu(II) | Coordination to N, activating C=N bond | Hydrolysis, Nucleophilic Addition researchgate.netcore.ac.uk |

| Metal (Transition) | Rh, Ir, Mn | Redox cycling, activation of H₂ or boranes | Hydrogenation, Hydroboration, Amination rsc.orgorganic-chemistry.org |

| Organocatalyst | Pyrrolidine, Primary Amines | Forms iminium ion or participates in exchange | Imine Formation, Transimination, Metathesis mdpi.comorganic-chemistry.org |

Compound Index

Impact of Solvent Polarity and Proton-Shuttling on Imine Reactivity

While specific mechanistic investigations focusing exclusively on this compound are not extensively detailed in the literature, its reactivity is governed by well-established principles that apply to aliphatic imines. The reaction pathways of imines, including their formation, hydrolysis, and exchange reactions, are profoundly influenced by the surrounding solvent environment and the availability of proton-transfer mediators.

The polarity of the solvent plays a critical role in the kinetics and equilibrium of imine reactions by differentially solvating the reactants, intermediates, and transition states. The formation of an imine from an aldehyde and a primary amine involves the formation of a tetrahedral carbinolamine intermediate. The stability of this intermediate and the transition states leading to it can be significantly affected by the solvent's dielectric constant and its ability to form hydrogen bonds. rsc.org

Generally, imine reactions can proceed through various mechanisms, including hydrolysis, transimination (amine-imine exchange), and imine metathesis (imine-imine exchange). rsc.org The rates of these reactions are solvent-dependent. For instance, studies on imine-based covalent adaptable networks have shown that the kinetics of imine exchange reactions vary significantly between solvents like chloroform, acetonitrile (B52724), and DMSO. acs.org In one study, imine metathesis was observed to be noticeably faster in acetonitrile than in chloroform, and slow in DMSO, indicating that molecular exchange kinetics are not solely dictated by solvent polarity but a more complex interplay of factors. acs.org The penetration of solvent molecules into a reaction matrix is often a rate-limiting step. acs.org For a simple aliphatic imine like this compound, it is expected that polar solvents would influence reaction rates by stabilizing any charged or highly polar intermediates and transition states that may form. rsc.org

Table 3.4.2.1: Expected Relative Rate Constants for a Representative Reaction of this compound in Solvents of Varying Polarity This table is illustrative, based on general principles and findings for analogous imine systems, as direct kinetic data for this compound was not available in the cited literature.

| Solvent | Dielectric Constant (ε) at 20°C | Expected Relative Reaction Rate | Rationale |

| Hexane (B92381) | 1.88 | Low | Non-polar solvent, provides minimal stabilization for polar intermediates or transition states. |

| Chloroform | 4.81 | Moderate | Moderately polar; can facilitate reactions involving some charge separation. acs.org |

| Acetonitrile | 37.5 | High | A polar aprotic solvent that can effectively stabilize charged intermediates, potentially accelerating the reaction rate. acs.org |

| DMSO | 46.7 | Moderate to Low | A highly polar aprotic solvent; while it stabilizes charge, it can also strongly solvate reactants, sometimes slowing down specific exchange reactions like metathesis. acs.org |

| Water | 80.1 | Variable | A highly polar, protic solvent that can act as a reactant (in hydrolysis) and a proton shuttle, but its high polarity can also hinder reactions that proceed through less polar transition states. rsc.orgpsu.edu |

Proton transfer is a fundamental step in many imine reactions, particularly in the formation and hydrolysis via the carbinolamine intermediate. rsc.orgrsc.org The direct transfer of a proton can have a high activation energy. Consequently, reaction pathways are often facilitated by proton-shuttling mechanisms, where a molecule, often the solvent, acts as a conduit to transport a proton from one site to another. masterorganicchemistry.com This process avoids the formation of highly unstable charged intermediates by providing a lower-energy concerted or stepwise pathway. rsc.orgmasterorganicchemistry.com

In the context of imine formation, protic solvents like water or alcohols are excellent proton shuttles. osti.gov Theoretical studies on the condensation of acetaldehyde (B116499) with methylamine, for example, have demonstrated that water molecules can stabilize the zwitterionic intermediate and significantly lower the energy barrier for the subsequent proton transfer to form the neutral carbinolamine. rsc.orgwur.nl This catalysis can involve one or more solvent molecules creating a cyclic transition state. rsc.org

In solvent-free conditions or in aprotic solvents, other species must act as the shuttle. Excess amine reactant is often capable of playing this role. wur.nl Computational studies have revealed that two or three amine or alcohol molecules can cooperate in a transition state, creating an extended hydrogen-bonded network to facilitate the key proton transfer step. rsc.orgwur.nl This type of cooperative, multi-molecular mechanism, often involving eight-membered ring transition states, transforms a high-energy proton transfer into a more favorable multistep process. wur.nl For a reaction involving this compound, it is therefore expected that the presence of protic additives or excess amine could significantly accelerate reactions where proton transfer is the rate-determining step.

Advanced Spectroscopic and Analytical Characterization of Imine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. ox.ac.uk Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ox.ac.uknumberanalytics.com

Proton NMR (¹H NMR) Analysis of Iminyl Protons and Alkyl Chains

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various types of protons present in a molecule. In the case of Hexan-1-imine, the ¹H NMR spectrum would reveal distinct signals corresponding to the iminyl proton (the proton attached to the C=N group) and the protons of the hexyl alkyl chain.

The chemical shift of the iminyl proton is a key diagnostic feature. Generally, this proton resonates in a specific region of the NMR spectrum, allowing for its unambiguous assignment. The protons on the alkyl chain will appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity and proximity to the C=N bond. For instance, the protons on the carbon adjacent to the imine group (α-protons) will experience a different electronic environment compared to the protons on the terminal methyl group, leading to distinct signals.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Iminyl Proton (N=CH) | ~7.5 - 8.5 | Triplet |

| α-Methylene Protons (-CH₂-C=N) | ~2.2 - 2.8 | Quartet |

| β-Methylene Protons (-CH₂-CH₂-C=N) | ~1.4 - 1.7 | Sextet |

| γ, δ-Methylene Protons | ~1.2 - 1.4 | Multiplet |

| Terminal Methyl Protons (-CH₃) | ~0.8 - 1.0 | Triplet |

Note: These are predicted values based on general trends for similar aliphatic imines and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Characterization of the C=N Bond and Hexyl Backbone

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. numberanalytics.com For this compound, the most characteristic signal in the ¹³C NMR spectrum is that of the iminyl carbon (C=N). This carbon typically resonates at a significantly downfield chemical shift compared to the sp³-hybridized carbons of the alkyl chain.

The chemical shifts of the carbons in the hexyl backbone will also be distinct and can be assigned based on their distance from the electron-withdrawing C=N group. The carbon α to the imine will be the most deshielded of the alkyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Iminyl Carbon (C=N) | ~160 - 170 |

| α-Carbon (-CH₂-C=N) | ~40 - 50 |

| β-Carbon (-CH₂-CH₂-C=N) | ~30 - 35 |

| Other Alkyl Carbons | ~20 - 30 |

| Terminal Methyl Carbon (-CH₃) | ~10 - 15 |

Note: These are predicted values based on general trends and may vary.

Advanced NMR Techniques for Stereochemical Assignments and Conformational Studies

For more complex imine structures, or to investigate stereochemistry and conformational dynamics, advanced NMR techniques are employed. numberanalytics.com These methods provide through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. numberanalytics.comlongdom.org For this compound, COSY would show correlations between adjacent methylene (B1212753) groups in the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.comnumberanalytics.com This is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, like NOESY, are used to determine the stereochemistry and conformation of molecules by detecting through-space interactions between protons that are close to each other, regardless of whether they are bonded. ox.ac.uk This can be particularly important for determining the E/Z isomerism around the C=N bond in substituted imines. researchgate.net

These advanced techniques, often used in combination, allow for a comprehensive and unambiguous structural elucidation of imines. numberanalytics.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and are therefore excellent tools for identifying functional groups. acs.org

Characteristic C=N Stretching Frequencies in this compound and Related Compounds

The most diagnostic vibrational feature of an imine is the C=N stretching vibration. This absorption typically appears in a specific region of the IR and Raman spectra, making it a key indicator of the presence of an imine functional group.

In Infrared (IR) spectroscopy , the C=N stretching vibration usually gives rise to a medium to strong absorption band in the range of 1690-1640 cm⁻¹. The exact position of this band can be influenced by the substituents on the carbon and nitrogen atoms. For aliphatic imines like this compound, the band is expected to be in the upper end of this range. Studies on various imine-containing compounds have reported C=N stretching frequencies in this region. researchgate.nettandfonline.com For example, some Schiff bases show strong bands around 1631-1640 cm⁻¹ attributed to the C=N stretch. researchgate.net

Raman spectroscopy is also a powerful tool for observing the C=N stretch. acs.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. The C=N stretching vibration is typically observed in the Raman spectrum as well, and its intensity can provide complementary information to the IR spectrum. acs.org

Table 3: Characteristic C=N Stretching Frequencies

| Spectroscopic Technique | Typical Frequency Range (cm⁻¹) for C=N Stretch | Intensity |

| Infrared (IR) Spectroscopy | 1690 - 1640 | Medium to Strong |

| Raman Spectroscopy | 1690 - 1640 | Variable |

Correlating Vibrational Modes with Electronic and Structural Features

The precise frequency of the C=N stretching vibration can provide insights into the electronic and structural features of the imine. Factors that influence the C=N stretching frequency include:

Substitution: The nature of the groups attached to the C=N bond can alter its bond strength and, consequently, its vibrational frequency. Electron-withdrawing groups can affect the electron density of the double bond, leading to shifts in the stretching frequency.

Conjugation: If the C=N bond is conjugated with other double bonds or aromatic systems, the stretching frequency is typically lowered due to delocalization of the π-electrons.

Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding involving the imine nitrogen can also influence the C=N stretching frequency. researchgate.net

Coordination to Metal Ions: When an imine acts as a ligand and coordinates to a metal center, the C=N stretching frequency often shifts, providing evidence of coordination. rsc.orgmdpi.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. acs.orgcapes.gov.br These calculations can predict the vibrational frequencies and help in the assignment of the observed bands to specific molecular vibrations, leading to a more detailed understanding of the relationship between the vibrational modes and the electronic and structural properties of the molecule. acs.orgcapes.gov.br

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of imines like this compound.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, with a molecular formula of C6H13N, the theoretical exact mass is a critical parameter for its unambiguous identification. The monoisotopic mass of this compound is calculated to be 99.1048 g/mol . nih.gov HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure this mass with high precision, differentiating it from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol nih.gov |

| Monoisotopic Mass | 99.1048 Da nih.gov |

This precise mass determination is the first step in confirming the successful synthesis of this compound and is crucial for distinguishing it from potential isomers or byproducts.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of aliphatic imines is influenced by the stability of the resulting carbocations. libretexts.orglibretexts.org

For this compound, the fragmentation is expected to proceed via cleavage of the C-C bonds along the hexyl chain. The most common fragmentation pathway for linear alkanes involves the loss of alkyl radicals. docbrown.infopressbooks.pub In the case of this compound, the presence of the imine functional group will influence the fragmentation, but patterns similar to hexane (B92381) can be expected. The fragmentation of the molecular ion [C6H13N]+• would likely lead to a series of fragment ions.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Interpretation |

| 99 | [C6H13N]+• | Molecular Ion (M+) |

| 84 | [C5H10N]+ | Loss of a methyl radical (•CH3) |

| 70 | [C4H8N]+ | Loss of an ethyl radical (•C2H5) |

| 56 | [C3H6N]+ | Loss of a propyl radical (•C3H7) |

| 42 | [C2H4N]+ | Loss of a butyl radical (•C4H9) |

The analysis of these fragmentation patterns provides a "fingerprint" for the molecule, allowing for the confirmation of the hexyl chain structure and the presence of the nitrogen atom, thus verifying the structural integrity of this compound. acs.orgresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cambridge.orgacs.org While this compound itself may not be readily crystalline at room temperature, crystalline derivatives can be synthesized. The formation of crystalline salts or co-crystals with other molecules could facilitate XRD analysis. nih.govrsc.org

Should a crystalline derivative of this compound be obtained, single-crystal XRD analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the C=N double bond and all other bonds within the molecule.

Conformation: The spatial arrangement of the hexyl chain.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding or other non-covalent interactions. acs.org

Powder X-ray diffraction (PXRD) could also be employed to analyze the bulk crystalline material, confirming its phase purity and providing information about the crystal system. researchgate.net

Online and In-situ Spectroscopic Monitoring of Imine Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective offline or online technique for monitoring the progress of imine synthesis. gaacademy.orgacs.org In the synthesis of this compound, which typically involves the reaction of hexanal (B45976) with an amine source, small aliquots of the reaction mixture can be withdrawn at different time intervals.

The GC separates the components of the mixture, such as the starting materials (hexanal and amine), the this compound product, and any byproducts. mdpi.comaip.org The mass spectrometer then identifies each component based on its mass spectrum. This allows for the quantitative determination of the concentration of reactants and products over time, providing valuable kinetic data and helping to determine the optimal reaction time. acs.org

In-line Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful Process Analytical Technologies (PAT) that allow for the real-time, non-destructive monitoring of chemical reactions. researchgate.netacs.org An immersion probe can be placed directly into the reaction vessel, providing continuous data throughout the synthesis of this compound.

In-line IR Spectroscopy: The formation of the C=N double bond in this compound would be accompanied by the appearance of a characteristic absorption band in the IR spectrum, typically in the range of 1690-1640 cm-1. Concurrently, the disappearance of the C=O stretching band of the starting hexanal (around 1730 cm-1) and the N-H bending of the amine can be monitored. researchgate.net

In-line Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or polar solvents. Similar to IR, the formation of the C=N bond can be tracked by the appearance of its characteristic Raman signal. hanyang.ac.krresearchgate.netiaea.orgcapes.gov.br The intensity of this peak, relative to a stable internal standard or a reactant peak, can be used to quantify the reaction progress in real-time. semanticscholar.org

Table 3: Spectroscopic Markers for Monitoring this compound Synthesis

| Spectroscopic Technique | Key Vibrational Mode | Wavenumber (cm-1) | Observation during Reaction |

| IR Spectroscopy | C=O stretch (Hexanal) | ~1730 | Disappearance |

| C=N stretch (this compound) | ~1650 | Appearance | |

| Raman Spectroscopy | C=O stretch (Hexanal) | ~1730 | Disappearance |

| C=N stretch (this compound) | ~1650 | Appearance |

The continuous data stream from these in-line techniques enables precise control over the reaction, leading to improved yield, purity, and safety.

Computational and Theoretical Studies of Imine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like Hexan-1-imine.

Geometry optimization is a fundamental DFT calculation that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For this compound and its derivatives, this process identifies the most stable molecular structure by calculating bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial, as these structural parameters are foundational to all other computed properties. For instance, studies on similar imine derivatives have shown that calculated bond lengths and angles are in good agreement with experimental values derived from techniques like X-ray crystallography. nih.govnih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular orbital shapes, and atomic charges. researchgate.net Such analyses help in understanding the polarity of bonds, identifying electron-rich and electron-poor regions, and predicting how the molecule will interact with other chemical species.

| Parameter | Description | Typical Focus for this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C=N imine bond, adjacent C-C and C-H bonds. |

| Bond Angles | The angle formed between three connected atoms. | Angles around the sp²-hybridized carbon and nitrogen of the imine group. |

| Dihedral Angles | The angle between two intersecting planes, crucial for conformational analysis. | Rotation around C-C single bonds in the hexyl chain. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Charge distribution across the C=N bond, indicating its polarity. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aliphatic imines, the HOMO is typically localized on the nitrogen atom and the C=N pi bond, while the LUMO is centered on the C=N pi-antibonding orbital. researchgate.net This distribution indicates that the imine nitrogen is the primary site for electrophilic attack, while the imine carbon is susceptible to nucleophilic attack. The reactivity of a molecule can be gauged by this energy difference. wuxiapptec.com

| Parameter | Formula | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Related to the molecule's ability to accept electrons (electrophilicity). wuxiapptec.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; soft molecules (low η) are more reactive. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier. acs.org A lower activation barrier corresponds to a faster reaction rate. Theoretical studies can rationalize experimental outcomes by comparing the energy barriers for different possible reaction pathways. researchgate.netnih.gov For imine formation, DFT calculations have been used to model the multi-step process, which includes the nucleophilic addition of an amine to a carbonyl to form a hemiaminal intermediate, followed by dehydration to yield the imine. nih.govresearchgate.net These calculations reveal the rate-determining step and how catalysts or solvent molecules can lower the transition state barriers. acs.org

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, the aliphatic chain can adopt numerous conformations due to rotation around its single bonds. libretexts.org MD simulations can explore the conformational space of the molecule to identify the most populated (lowest energy) conformations and the energy barriers to rotation between them. researchgate.net This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

MD simulations are particularly powerful for studying large systems, such as polyimine networks or imines interacting with surfaces or macromolecules. These simulations can reveal dynamic processes like bond exchange reactions in self-healing materials or the diffusion of molecules through a medium. tandfonline.comresearchgate.net The analysis of these simulations provides insights into the relationship between molecular structure and macroscopic properties. acs.org

Reactions are typically carried out in a solvent, which can have a profound effect on reactivity. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvation models (also known as continuum models, like the Poisson-Boltzmann model) treat the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which stabilize charged species and polar molecules. Calculations have shown that including an implicit solvent can lower computed energy barriers significantly compared to gas-phase calculations. nih.gov

Explicit solvation models involve including a number of individual solvent molecules in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. Studies on imine formation have demonstrated that explicit water molecules can act as catalysts by facilitating proton transfer steps, dramatically lowering the activation energy barriers for both hemiaminal and subsequent imine formation. acs.org These specific interactions would be missed by implicit solvent models, highlighting the importance of choosing the appropriate solvation model for the system under study. researchgate.net

In Silico Mechanistic Elucidation and Prediction

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For imine systems, including this compound, in silico methods are instrumental in elucidating reaction mechanisms, understanding catalytic processes, and predicting properties that aid in experimental studies. These theoretical approaches allow researchers to visualize transition states, calculate energy barriers, and map complex reaction coordinates that are often difficult or impossible to observe directly through experimentation.

Computational Mapping of Reaction Pathways and Catalytic Cycles

The formation and subsequent reactions of imines involve a series of steps, including nucleophilic attack, proton transfer, and dehydration. Computational methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surface of these transformations, identifying the most favorable reaction pathways. ethz.ch

A typical computational study of a reaction mechanism, such as the hydrolysis of an imine, involves locating the structures of reactants, intermediates (IN), transition states (TS), and products. mdpi.com By calculating the energies of these stationary points, a reaction energy profile can be constructed. For instance, the hydrolysis of an imine bond proceeds through the addition of a water molecule to the C=N double bond, forming a tetrahedral intermediate, followed by bond cleavage. mdpi.com DFT calculations can pinpoint the transition state for the water molecule's attack and the subsequent proton transfers, revealing the activation energy required for the reaction to proceed. mdpi.com

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Imine + H₂O) | Initial state | 0.0 |

| TS1 | Transition state for nucleophilic attack of water | +25.5 |

| IN1 | Tetrahedral carbinolamine intermediate | +12.0 |

| TS2 | Transition state for proton transfer | +28.0 |

| Products (Aldehyde + Amine) | Final state | -5.0 |

Beyond simple reactions, computational mapping is crucial for understanding complex catalytic cycles involving imine intermediates. researchgate.netresearchgate.netacs.org For example, in the organocatalytic functionalization of a compound via an imine intermediate, DFT can be used to model the entire cycle: (1) condensation of the amine catalyst with a substrate to form the imine, (2) the key bond-forming step with another reactant, and (3) hydrolysis to release the product and regenerate the catalyst. researchgate.net These models provide insights into the role of the catalyst in lowering activation barriers and controlling stereoselectivity. nih.govresearchgate.net Computational studies on aldehyde-catalyzed ester hydrolysis, for example, have detailed a cycle where the aldehyde reacts with an amine ester to form a hemiaminal and then a transient imine ester, which is subsequently hydrolyzed to regenerate the aldehyde catalyst. acs.org Such analyses are vital for optimizing catalyst design and reaction conditions.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational quantum mechanical methods are highly effective at predicting spectroscopic parameters, which serves as a valuable tool for the structural confirmation of newly synthesized compounds like this compound. By comparing theoretically predicted spectra with experimental data, chemists can verify the identity and purity of their products.

Vibrational Spectroscopy (FTIR): DFT calculations can accurately predict the infrared (IR) vibrational frequencies of molecules. arxiv.org For this compound, the most characteristic vibration is the C=N stretching frequency. Theoretical calculations can predict the wavenumber for this bond, which can then be compared to the experimental IR spectrum. Studies on other imines have shown good agreement between vibrational frequencies calculated using methods like B3LYP and experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The in silico prediction of ¹H and ¹³C NMR chemical shifts is a routine task in modern chemistry, often employing DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nrel.govnih.govnih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. nih.gov The predicted chemical shifts for the protons and carbons adjacent to the imine functional group would be particularly useful for assignment in experimental spectra. acs.orgresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. digitellinc.com For a simple aliphatic imine like this compound, the primary electronic transition of interest would be the n→π* transition associated with the lone pair of electrons on the nitrogen atom and the C=N π-system. TD-DFT can predict the wavelength of this absorption, helping to interpret the experimental UV-Vis spectrum. nih.gov Machine learning models are also emerging as a rapid alternative for predicting UV-Vis spectra. nih.gov

| Spectroscopic Parameter | Predicted Value (Computational) | Typical Experimental Value |

|---|---|---|

| FTIR: ν(C=N) stretch | ~1655 cm⁻¹ | 1650-1670 cm⁻¹ |

| ¹³C NMR: δ(C=N) | ~168 ppm | 165-175 ppm |

| ¹H NMR: δ(CH=N) | ~7.8 ppm | 7.5-8.5 ppm |

| UV-Vis: λ_max (n→π*) | ~240 nm | 235-250 nm |

Structure-Reactivity and Structure-Selectivity Relationship Studies

Computational studies are pivotal in establishing quantitative structure-reactivity relationships (QSRR) and structure-selectivity relationships (QSSR) for imine systems. These studies explore how systematic changes in molecular structure—such as modifying substituents on the aldehyde or amine precursors—influence the kinetic and thermodynamic properties of the resulting imine and its reactions. nih.govrsc.org

By computationally analyzing a series of related imines, researchers can discern trends in reactivity. For example, DFT calculations can quantify how electron-withdrawing or electron-donating groups near the C=N bond affect its electrophilicity or the stability of reaction intermediates. nih.gov This information is crucial for designing dynamic covalent materials, where the reversible nature of the imine bond is harnessed. nih.govacs.org Computational models can predict how changes in the amine and aldehyde building blocks will alter the equilibrium constants (Keq) of imine formation, which in turn dictates the mechanical properties of materials like hydrogels. nih.govacs.org

| Structural Modification (on Aldehyde/Amine Precursor) | Predicted Effect on Imine C=N Bond | Predicted Impact on Reactivity |

|---|---|---|

| Electron-Withdrawing Group | Increases electrophilicity of Carbon | Faster rate of nucleophilic attack |

| Electron-Donating Group | Decreases electrophilicity of Carbon | Slower rate of nucleophilic attack |

| Increased Steric Hindrance | Shields the C=N bond | Decreased reaction rates; may shift equilibrium |

Furthermore, computational modeling is indispensable for understanding and predicting selectivity in reactions involving imines. In biocatalysis, for instance, in silico docking and molecular dynamics simulations are used to model how an imine substrate fits into the active site of an enzyme, such as an imine reductase (IRED). frontiersin.orgresearchgate.net These models can explain the origins of enantioselectivity, showing how specific amino acid residues interact with the substrate to favor the formation of one stereoisomer over another. researchgate.netrsc.org By calculating the energy barriers for the pathways leading to different stereoisomers, the experimentally observed selectivity can be rationalized and predicted. researchgate.net This structure-guided approach accelerates the engineering of enzymes with improved or reversed selectivity for synthesizing valuable chiral amines. rsc.org

Synthetic Transformations and Applications of Imines in Organic Chemistry

Imines as Pivotal Intermediates in Nitrogen Heterocycle Synthesis

The intrinsic reactivity of the imine functional group makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Through various reaction pathways, the C=N bond can be elaborated into saturated and unsaturated ring systems, which are prevalent motifs in pharmaceuticals and natural products.

Construction of Saturated and Unsaturated Nitrogen Heterocycles using Imine Cycloadditions (e.g., Aza-Diels-Alder)

Cycloaddition reactions involving imines are a powerful tool for the stereocontrolled synthesis of nitrogen heterocycles. The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen-containing dienophile or diene participates, is a prominent example. tsijournals.com While specific examples detailing the use of Hexan-1-imine in aza-Diels-Alder reactions are not extensively documented in readily available literature, the principles can be extrapolated from reactions involving other aliphatic imines.

In a typical aza-Diels-Alder reaction, an imine can act as the dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing ring. The reactivity and stereoselectivity of these reactions can often be enhanced by using chiral Brønsted acids as catalysts, which has been shown to be effective for reactions between arylimines and dienes. beilstein-journals.org The reaction conditions, such as the solvent system, can significantly influence the enantioselectivity of the product. beilstein-journals.org For instance, mixtures of toluene (B28343) and hexane (B92381) have been found to improve enantiomeric excess in certain asymmetric aza-Diels-Alder reactions. beilstein-journals.org

Furthermore, imines can be generated in situ and participate in cycloadditions. For example, the reaction of an aldehyde and an amine can form an imine that immediately undergoes a cycloaddition with an enolizable anhydride (B1165640) to produce γ-lactams. rsc.org While aromatic aldimines are often preferred in these reactions, the use of aliphatic imines is also possible, although sometimes requiring higher temperatures. rsc.org Theoretical studies and experimental results on the reactions of aliphatic imines with isocyanates have shown that [4+2] cycloaddition pathways can be enabled, leading to the formation of six-membered heterocycles. chemrxiv.orgnih.govresearchgate.net

The scope of imine cycloadditions extends to reactions with other partners as well. For instance, α-keto imines can undergo both dienic and dienophilic additions to conjugated dienes, demonstrating the versatility of the imine scaffold in constructing various heterocyclic systems. acs.org Rhodium-catalyzed tandem reactions involving the formation of a 1-azadiene from a β-thio-α-diazoimine, followed by a self aza-Diels-Alder reaction, have been developed for the synthesis of tetrahydropyridines. scispace.com

Role in Alkaloid Synthesis Pathways

Imines are crucial intermediates in the biosynthesis and laboratory synthesis of numerous alkaloids, a class of naturally occurring compounds with significant physiological activity. The formation of the characteristic heterocyclic ring systems of many alkaloids often proceeds through an intramolecular cyclization involving an imine or an iminium ion.

While direct examples involving this compound in the total synthesis of complex alkaloids are not prominent in the literature, the general strategy is well-established. For instance, the synthesis of flavan-alkaloids has been achieved through a Mannich reaction, which links a flavan (B184786) moiety to a piperidine (B6355638) ring via a cyclic imine intermediate. mdpi.com Similarly, the synthesis of demissidine (B192416) analogues, a type of solanidane (B3343774) alkaloid, has been explored using imine intermediates derived from tigogenin. nih.gov

The use of chiral N-tert-butanesulfinyl imines has proven to be a powerful strategy in the asymmetric synthesis of nitrogen-containing heterocycles, including natural alkaloids. beilstein-journals.org The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon. The resulting amine can then undergo intramolecular cyclization to furnish enantioenriched heterocyclic products. beilstein-journals.org

Multi-Component Reactions (MCRs) for Complex Molecular Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Imines, often formed in situ, are key components in many MCRs.

The Ugi and Passerini reactions are classic examples of MCRs where imines play a central role. uliege.beacs.org These reactions are invaluable for the rapid generation of molecular diversity and have been applied to the synthesis of peptide-like structures and other complex organic molecules. For example, a library of peptoid analogues has been synthesized using the Ugi four-component polymerization of amino acid derivatives. uliege.be

The Povarov reaction, a three-component aza-Diels-Alder reaction, utilizes anilines, aldehydes, and an alkene to construct tetrahydroquinoline scaffolds. nih.gov This reaction proceeds through an in situ formed imine intermediate. The development of catalytic and enantioselective versions of these MCRs is an active area of research. For instance, chiral copper-pybox complexes have been used to catalyze the enantioselective multicomponent reaction of an imine, a terminal alkyne, and an isothiocyanate to produce thiazolidine-2-imines. rsc.org

Reductive Amination and Amine Synthesis via Imine Intermediates

One of the most fundamental and widely used applications of imines is their role as intermediates in the synthesis of amines. The reduction of the carbon-nitrogen double bond of an imine provides a direct route to the corresponding amine. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and hydride reductions.

Catalytic Hydrogenation of Aliphatic Imines to Amines

Catalytic hydrogenation is a clean and efficient method for the reduction of imines. The process typically involves treating the imine with hydrogen gas in the presence of a metal catalyst. While a variety of catalysts can be employed, ruthenium and iridium complexes have been extensively studied and have shown high efficacy. thieme-connect.de

The hydrogenation of imines can be performed under various conditions of temperature and pressure. patsnap.com For example, N-benzylideneaniline can be hydrogenated at 70°C under 5 atm of hydrogen pressure using a dearomatized magnesium complex as a catalyst. thieme-connect.de The efficiency of the catalyst can be quite high, with some iridium complexes achieving catalyst loadings as low as 0.005 mol%. thieme-connect.de

Recent advancements have focused on the development of more sustainable and cost-effective catalysts based on main-group elements. acs.org Hexacoordinated tin complexes with Schiff base ligands have been shown to catalyze the hydrogenation of imines, albeit at higher temperatures (≥ 150°C). rsc.org The development of asymmetric hydrogenation catalysts is of particular importance for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry. google.com

Hydride Reductions of Imine Bonds

Imines can also be readily reduced to amines using hydride-donating reagents. Common hydride sources include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Reductive amination is a powerful one-pot procedure that combines the formation of an imine from an aldehyde or ketone and an amine with its subsequent reduction, without the need to isolate the imine intermediate. masterorganicchemistry.com

A key advantage of this method is the ability to use milder and more selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are less reactive towards aldehydes and ketones than they are towards the protonated imine (iminium ion). masterorganicchemistry.com This selectivity allows for the efficient conversion of the carbonyl compound to the amine, even in the presence of the reducing agent from the start of the reaction. The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation. masterorganicchemistry.com

Lithium aminoborohydrides have also been employed for the reduction of imines to amines. rushim.ru Furthermore, hydroboration of imines using reagents like pinacolborane, sometimes catalyzed by inexpensive reagents like lithium bromide, provides another effective route to amines. rsc.org

Imines as Ligands and Catalytic Components

The application of imines as ligands and components in catalytic systems is a cornerstone of modern organic synthesis. Their versatility stems from the tunable steric and electronic properties of the C=N bond and the substituents attached to it. However, a thorough review of the scientific literature reveals a significant gap in the specific application of This compound in these advanced catalytic methodologies. While the broader class of imines has been extensively studied, detailed research findings and data specifically for this compound remain elusive.

Design and Application of Chiral Imine-Derived Ligands in Asymmetric Catalysis

The design of chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. Chiral imines, often derived from chiral amines or aldehydes, have been successfully employed to create privileged ligand scaffolds. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, chiral N-heterocyclic carbene (NHC)-imine ligands derived from trans-1,2-diaminocyclohexane have been synthesized and effectively used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantiomeric excesses. mdpi.comyork.ac.uk Similarly, novel chiral N,N,N-imine-containing ligands based on N-(p-tosyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN) have been developed for copper-catalyzed asymmetric Kinugasa reactions.

Despite the broad success of chiral imine ligands, there is a notable absence of published research detailing the synthesis and application of chiral ligands derived specifically from This compound . The aliphatic and relatively simple structure of this compound may present challenges in creating a rigid and sterically defined chiral pocket necessary for high stereocontrol, which might explain the preference for more complex, conformationally restricted imines in ligand design.

Formation and Reactivity of Transition Metal Complexes with Imine Ligands

Imines are excellent ligands for a wide range of transition metals, forming stable complexes that can act as catalysts or key intermediates in catalytic cycles. The nitrogen atom of the imine group possesses a lone pair of electrons that can donate to a metal center, forming a coordinate bond. The stability and reactivity of these complexes are influenced by the nature of the substituents on both the carbon and nitrogen atoms of the imine.

Organocatalytic Systems Utilizing Imine or Iminium Ion Intermediates

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Imines and their protonated forms, iminium ions, are key intermediates in many organocatalytic transformations. mdpi.com Chiral secondary amines, for example, can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then participate in a variety of asymmetric reactions.

Brønsted acids can activate imines by protonation, forming a more electrophilic iminium ion that is susceptible to nucleophilic attack. This strategy is employed in asymmetric organocatalytic cycloaddition reactions. mdpi.com While the general principles of imine and iminium ion catalysis are well-established, specific examples detailing the use of This compound as a substrate or a transient intermediate in organocatalytic systems are not documented. The reactivity of simple aliphatic imines like this compound in these systems would be of fundamental interest, but such studies have not been reported.

Imines as Building Blocks in Materials Science and Polymer Chemistry

The reversible nature of the imine bond has made it a valuable tool in the development of dynamic and functional materials. The formation of imines is a condensation reaction that can be reversed under certain conditions, allowing for the creation of materials with properties such as self-healing and recyclability.

Development of Dynamic Covalent Polymers and Networks Based on Imine Linkages

Dynamic covalent chemistry utilizes reversible reactions to create adaptable and responsive materials. Imine bonds are a prime example of a dynamic covalent linkage. Polymers and networks crosslinked with imine bonds can exhibit dynamic properties because the bonds can break and reform, allowing the material to be reshaped, repaired, or recycled. encyclopedia.pubtandfonline.com For instance, epoxy thermosets crosslinked with Schiff bases derived from vanillin (B372448) and hexane-1,6-diamine have been shown to possess thermal healing and recycling capabilities. researchgate.net

While the general concept of using imine linkages in dynamic covalent polymers is well-explored, there is no specific research available on the development of such polymers using This compound as a monomer or crosslinking agent. The properties of polyimines derived from simple aliphatic imines would be an interesting area of study, but this remains an unexplored field.

Synthesis of Functional Materials Incorporating Imine Moieties

The imine functionality can be incorporated into various materials to impart specific properties. Covalent Organic Frameworks (COFs), which are crystalline porous polymers, often utilize imine linkages due to the reversible nature of the bond formation, which allows for error correction during synthesis and leads to highly ordered structures. acs.org These imine-linked COFs can be functionalized for applications in gas separation and catalysis. acs.org

Furthermore, imine groups can be incorporated into other materials to enhance their functionality. However, a search of the scientific literature does not yield any reports on the synthesis of functional materials specifically incorporating This compound . The potential of this simple imine as a building block in materials science is yet to be realized.

Biomimetic and Biological Aspects of Imine Chemistry

The transient nature of the carbon-nitrogen double bond in imines makes them pivotal intermediates in a multitude of biological processes. In the aqueous and precisely regulated environment of a cell, the formation and transformation of imines are catalyzed by highly specific enzymes. These enzymatic reactions are fundamental to the biosynthesis of essential molecules and the complex metabolic networks found in living organisms, including plants.

Enzymatic Processes Involving Imine Intermediates in Biosynthesis

The formation of this compound from its precursors, hexanal (B45976) and an amine donor, is a classic example of imine chemistry that is mirrored in enzymatic catalysis. Several classes of enzymes are capable of facilitating such transformations, primarily by providing an active site that promotes the condensation reaction and stabilizes the resulting imine intermediate for further reaction. nih.govlibretexts.org Key enzyme families in this context include transaminases and imine reductases. nih.govmbl.or.kr

Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), are a crucial class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl compound. nih.gov These enzymes are dependent on the cofactor pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. libretexts.orgpatsnap.com The catalytic cycle begins with the PLP, which is initially bound to a lysine (B10760008) residue in the enzyme's active site as an "internal aldimine". libretexts.org When a substrate like hexylamine (B90201) enters the active site, it displaces the lysine and forms a new imine (an "external aldimine") with the PLP. This is a transimination reaction. libretexts.orglibretexts.org This intermediate is then hydrolyzed to release an aldehyde (hexanal) and pyridoxamine-5'-phosphate (PMP). The PMP can then react with an α-keto acid to regenerate the PLP-lysine aldimine, completing the cycle. libretexts.org Conversely, a transaminase can react hexanal with an amino donor to form a this compound intermediate, which is then released or further processed. researchgate.net For example, amine transaminases from various bacterial sources have been shown to accept n-hexylamine as a substrate, demonstrating the biological relevance of this reaction. tandfonline.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): Another significant family of enzymes is the NAD(P)H-dependent imine reductases (IREDs). nih.gov These enzymes catalyze the asymmetric reduction of imines to form chiral amines. acs.org While some IREDs require a pre-formed imine, a subclass known as reductive aminases (RedAms) can catalyze both the formation of the imine from a ketone or aldehyde and an amine, and its subsequent reduction in a single pot. nih.govacs.org Hexanal has been identified as a very effective carbonyl acceptor for this enzyme family. acs.org For instance, the reductive amination of hexanal with various amines can be catalyzed by RedAms, proceeding through a this compound intermediate which is then reduced by a hydride transfer from NAD(P)H. nih.govacs.org This demonstrates a direct enzymatic pathway for the formation and immediate utilization of a this compound intermediate in biosynthetic contexts.

Table 1: Enzymes Involved in Transformations Related to this compound

| Enzyme Class | Cofactor | Relevant Substrates | Reaction Type | Intermediate |

|---|---|---|---|---|

| Transaminase (TA) | Pyridoxal-5'-Phosphate (PLP) | Hexanal, Hexylamine | Amino Group Transfer | PLP-Hexan-1-imine Schiff Base |

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | NAD(P)H | Hexanal, Primary Amines | Reductive Amination | This compound |

| Amine Dehydrogenase (AmDH) | NAD(P)H | Ketones, Ammonia (B1221849) | Reductive Amination | Imine |

Role of Imine Chemistry in Plant Secondary Metabolism

Imine chemistry is a cornerstone of the biosynthesis of numerous plant secondary metabolites, particularly nitrogen-containing compounds like alkaloids and glucosinolates. open.ac.uk While direct evidence for free this compound as a signaling molecule is limited, derivatives of this compound have been identified as intermediates in specialized metabolic pathways.

A notable example is found in the biosynthesis of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of the Brassicales order. Metabolomic studies of cell cultures of the European yew (Taxus baccata) have identified a complex this compound derivative, specifically (E)-1-(glutathion-S-yl)-N-hydroxy-ω-(methylsulfanyl)this compound. mdpi.com This compound is a downstream intermediate in the biosynthesis of glucosinolates derived from chain-elongated amino acids. mdpi.com Its structure features the core this compound backbone, which is elaborated with hydroxyl, sulfur, and glutathione (B108866) moieties. The formation of the C=N bond of the imine is a critical step in the pathway, typically occurring after the parent amino acid undergoes N-hydroxylation and oxidative decarboxylation. A closely related compound, (E)-1-(L-cysteinylglycin-S-yl)-N-hydroxy-omega-(methylsulfanyl)this compound, has also been documented in glucosinolate biosynthetic pathways. modelseed.org The downregulation of this this compound derivative was observed in Taxus baccata cells when treated with elicitors, indicating its integral role in the plant's regulated defense metabolism. mdpi.com

These findings underscore that while simple aliphatic imines like this compound may be too transient to accumulate, their fundamental chemical structure is a key building block that nature functionalizes to create a diverse array of stable and biologically active secondary metabolites.

Green Chemistry Principles and Sustainable Methodologies in Imine Synthesis

Development of Solvent-Free and Neat Reaction Conditions for Imine Formation

The synthesis of imines, including Hexan-1-imine, can be achieved with high efficiency under solvent-free, or "neat," conditions. peerj.comscirp.org This approach aligns with the principles of green chemistry by eliminating the need for potentially hazardous and polluting organic solvents. The direct reaction of an aldehyde with a primary amine is a common method for imine formation. masterorganicchemistry.com

In a typical solvent-free procedure, the aldehyde and amine are mixed directly, often at room temperature or with gentle heating. peerj.com The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. peerj.com One of the key advantages of neat reactions is the simplified work-up procedure. Once the reaction is complete, the product can often be isolated by simple filtration or distillation to remove any unreacted starting materials. peerj.comscirp.org

Several studies have demonstrated the successful synthesis of various imines under these conditions, reporting high yields and short reaction times. peerj.com For instance, the use of a heterogeneous catalyst like Amberlyst® 15 has been shown to be effective for the synthesis of a range of imines in neat conditions at room temperature, with yields between 72-99% within 2-4 hours. peerj.com While specific data for this compound under these exact conditions is not detailed, the general applicability of this method to aliphatic amines suggests its potential for the synthesis of this compound.

The table below summarizes the general conditions and outcomes for solvent-free imine synthesis.

| Reactants | Catalyst | Conditions | Reaction Time | Yield |

| Aldehyde (5 mmol), Amine (5.5 mmol) | Amberlyst® 15 (0.2 g) | Neat, Room Temperature | 2-4 h | 72-99% |

| Aldehyde (1 eq), Amine (1.1 eq) | None (Pressure Reduction) | Neat, Room Temperature | 1.5 h (reaction) + 3.0 h (vacuum) | >99% |

Utilization of Environmentally Benign Solvents

While solvent-free synthesis is ideal, some reactions may still require a solvent to proceed efficiently. In such cases, the principles of green chemistry advocate for the use of environmentally benign solvents.

Supercritical Carbon Dioxide (sc-CO₂) as a Reaction Medium

Supercritical carbon dioxide (sc-CO₂) has emerged as a promising green solvent for various chemical transformations, including hydrogenation and hydroformylation reactions. tandfonline.comtandfonline.comchemistrydocs.com sc-CO₂ is non-toxic, non-flammable, and its critical point (31.1 °C, 73.8 bar) is easily accessible. chemistrydocs.com Its properties, which are intermediate between those of a liquid and a gas, allow for enhanced mass transfer and solubility of certain reactants. chemistrydocs.com